molecular formula C16H11FN2O B2628372 (2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide CAS No. 1356809-71-6

(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide

Cat. No. B2628372
CAS RN: 1356809-71-6
M. Wt: 266.275
InChI Key: NFRVJKSJFPYFFI-UHFFFAOYSA-N
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Description

The compound (2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide is also known as Eltrombopag Olamine . It is a small molecule, non-peptide thrombopoietin (TPO) receptor stimulant . It is used for enhancing platelet production .


Synthesis Analysis

The synthesis of Eltrombopag Olamine involves a novel preparation method. The raw materials of the intermediate are easily available, and the preparation method is simple and high in safety . The yield is twice as that in the prior art, making the method suitable for large-scale industrial production .


Molecular Structure Analysis

The molecular formula of Eltrombopag Olamine is C25H22N4O4 . The molecular weight is 442.47 . The structure is based on two benzene rings linked together by a C-C bond .


Chemical Reactions Analysis

The compound is formed from a coupling reaction between unreacted bromobenzene and Grignard reagent . Formation of the side product is favored by high concentrations of bromobenzene and increased reaction temperature .

Scientific Research Applications

Synthesis and Characterization

A foundational aspect of research on compounds similar to "(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide" involves their synthesis and structural characterization. For instance, Johnson et al. (2006) demonstrated the preparation and crystallographic analysis of a structurally related compound, highlighting the importance of such methodologies in understanding the physical and chemical properties of these substances. The detailed characterization includes spectrometric identifications using IR, UV, and NMR spectroscopies, providing insights into their molecular configurations and interactions (Johnson et al., 2006).

Molecular Interactions and Crystal Packing

Research by Zhang et al. (2011) and (2012) sheds light on the unique molecular interactions and crystal packing mechanisms within similar compounds. These studies reveal the presence of rare N⋯π and O⋯π interactions, which are significant for understanding the structural aspects of these chemicals and their potential applications in designing new materials with desired properties (Zhang et al., 2011); (Zhang et al., 2012).

Photophysical Properties and Applications

Further studies extend into the photophysical properties of compounds containing the cyano- and fluoro- biphenyl motifs. Hegde et al. (2013) investigated the use of such compounds for photoalignment of nematic liquid crystals, demonstrating the potential of these materials in the development of liquid crystal displays (LCDs) and other optoelectronic devices (Hegde et al., 2013).

Antimicrobial and Antitumor Activity

While direct studies on "(2Z)-2-cyano-3-{2'-fluoro-[1,1'-biphenyl]-3-yl}prop-2-enamide" related to biological activities are limited, related research on structurally similar compounds provides a basis for potential antimicrobial and antitumor applications. Bawazir and Abdel-Rahman (2018) synthesized new fluorinated compounds showing promising antimicrobial properties, suggesting the potential of cyano- and fluoro- substituted compounds in pharmaceutical applications (Bawazir & Abdel-Rahman, 2018).

properties

IUPAC Name

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2O/c17-15-7-2-1-6-14(15)12-5-3-4-11(8-12)9-13(10-18)16(19)20/h1-9H,(H2,19,20)/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRVJKSJFPYFFI-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)C=C(C#N)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=CC(=C2)/C=C(/C#N)\C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-[3-(2-fluorophenyl)phenyl]prop-2-enamide

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